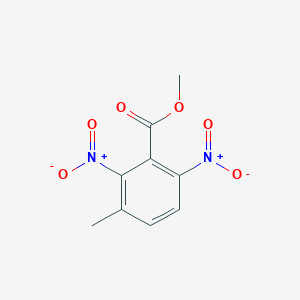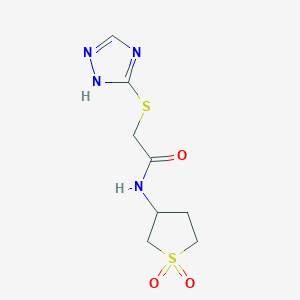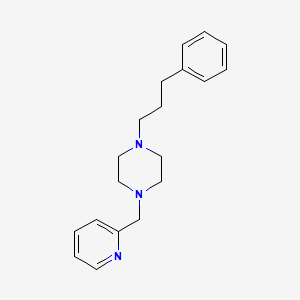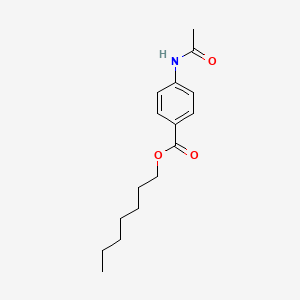
Methyl 3-methyl-2,6-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-2,6-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6 It is a derivative of benzoic acid, where the benzene ring is substituted with two nitro groups at the 2 and 6 positions and a methyl ester group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2,6-dinitrobenzoate typically involves the nitration of methyl 3-methylbenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-2,6-dinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: Methyl 3-methyl-2,6-diaminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methyl-2,6-dinitrobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-2,6-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-2,6-dinitrobenzoate involves its interaction with biological molecules and cellular pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-dinitrobenzoate: Similar structure but with nitro groups at the 3 and 5 positions.
Methyl 2,4-dinitrobenzoate: Nitro groups at the 2 and 4 positions.
Methyl 2,6-dinitrobenzoate: Nitro groups at the 2 and 6 positions without the methyl group at the 3 position.
Uniqueness
Methyl 3-methyl-2,6-dinitrobenzoate is unique due to the specific positioning of the nitro groups and the methyl ester group, which imparts distinct chemical and biological properties. Its structure allows for selective reactions and interactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C9H8N2O6 |
|---|---|
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
methyl 3-methyl-2,6-dinitrobenzoate |
InChI |
InChI=1S/C9H8N2O6/c1-5-3-4-6(10(13)14)7(9(12)17-2)8(5)11(15)16/h3-4H,1-2H3 |
Clave InChI |
SCIWKZQHKNQLKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[8,8-dimethyl-5-(morpholin-4-yl)-2-(phenylcarbonyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-1-yl]furan-2-carboxamide](/img/structure/B12485873.png)
![Methyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485886.png)

![4-[4-(dimethylamino)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485894.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B12485900.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]alaninamide](/img/structure/B12485910.png)
![4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine](/img/structure/B12485913.png)


![ethyl 2-{[(1-methyl-1H-imidazol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12485932.png)
![(2E)-3-[(9,10-Dioxoanthracen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12485940.png)
![6-Oxo-1-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485948.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12485951.png)
![2-Chloro-5-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12485961.png)
